propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Description
Propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a structurally complex ester characterized by three key components:
A sulfonamido group: The 4-chloro-3-nitrobenzenesulfonamido moiety introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents. This group is commonly associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase or kinase targeting) .
A hydroxyphenyl ring: The 2-hydroxyphenyl group provides hydrogen-bonding capacity, which may enhance binding interactions in biological systems.
A trifluoro-3-oxobutanoate ester: The 4,4,4-trifluoro-3-oxobutanoate segment contributes high lipophilicity and metabolic stability, typical of fluorinated compounds.
Properties
IUPAC Name |
propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O8S/c1-9(2)33-18(28)16(17(27)19(21,22)23)12-7-10(3-6-15(12)26)24-34(31,32)11-4-5-13(20)14(8-11)25(29)30/h3-9,16,24,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAUWVNWSVWUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-hydroxy-5-iodophenyl trifluoroacetate under palladium-catalyzed conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Electronic Properties
- Electrophilicity: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound enhance electrophilicity compared to analogs like methyl 4-(4-chlorophenyl)-4-oxobutanoate, which lacks these substituents .
- Hydrogen Bonding : The 2-hydroxyphenyl group distinguishes it from and compounds, enabling stronger intermolecular interactions.
Limitations and Assumptions
Activity Data : Biological predictions are inferred from analogous compounds; direct assays are required for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
